
Tert-butyl 3-(3,4-dichlorophenyl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(3,4-dichlorophenyl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group and a dichlorophenyl group attached to the azetidine ring. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(3,4-dichlorophenyl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 3,4-dichlorophenyl magnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted azetidine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and protein interactions .
Medicine:
- Explored as a potential drug candidate for various therapeutic applications.
- Studied for its pharmacokinetic and pharmacodynamic properties .
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with specific properties .
Wirkmechanismus
The mechanism of action of tert-butyl 3-(3,4-dichlorophenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 3-(4-aminophenyl)azetidine-1-carboxylate
- Tert-butyl 3-(3,4-dichlorophenyl)-3-hydroxyazetidine-1-carboxylate
- Tert-butyl 3-(3,4-dichlorophenyl)-3-(3-iodopropyl)piperidine-1-carboxylate
Uniqueness:
- The presence of the dichlorophenyl group in tert-butyl 3-(3,4-dichlorophenyl)azetidine-1-carboxylate imparts unique electronic and steric properties, making it distinct from other azetidine derivatives.
- Its specific substitution pattern and functional groups contribute to its unique reactivity and potential biological activities .
By understanding the properties, synthesis, and applications of this compound, researchers can explore its potential in various scientific and industrial fields.
Eigenschaften
Molekularformel |
C14H17Cl2NO2 |
|---|---|
Molekulargewicht |
302.2 g/mol |
IUPAC-Name |
tert-butyl 3-(3,4-dichlorophenyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C14H17Cl2NO2/c1-14(2,3)19-13(18)17-7-10(8-17)9-4-5-11(15)12(16)6-9/h4-6,10H,7-8H2,1-3H3 |
InChI-Schlüssel |
SCEUEDVNLLIPNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13868028.png)
![[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]boronic acid](/img/structure/B13868029.png)
![[4-[1-Hydroxy-2-(methylamino)ethyl]phenyl] acetate](/img/structure/B13868039.png)
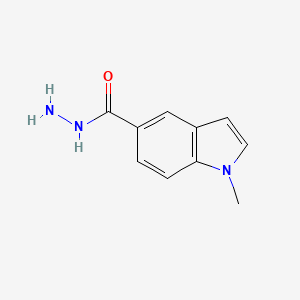
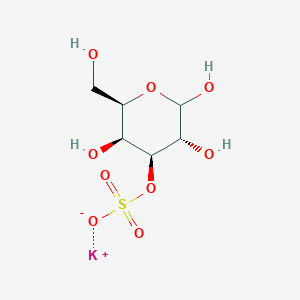

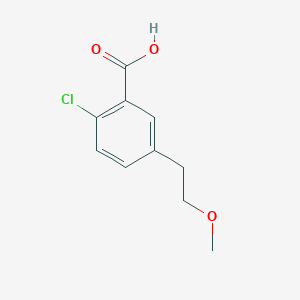

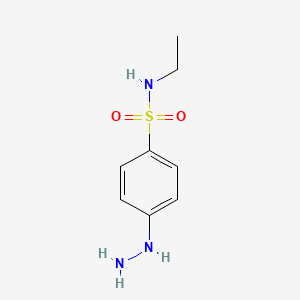
![2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine](/img/structure/B13868071.png)
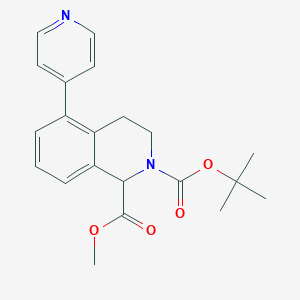
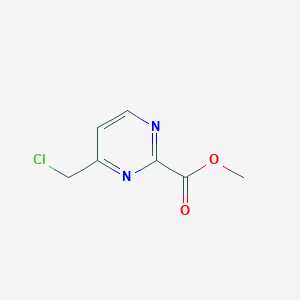

![5-Cyano-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13868088.png)
